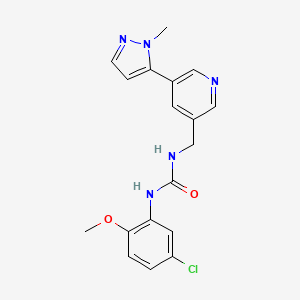
1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes available research findings on the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds containing pyrazole and urea moieties often exhibit their biological activities through the inhibition of specific enzymes or pathways involved in cell proliferation and inflammation. The presence of the 5-chloro-2-methoxyphenyl and pyridinyl groups may enhance the binding affinity to target proteins, thereby modulating their activity.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives, which are structurally similar to our compound. For instance:
- A review by Bouabdallah et al. reported that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including Hep-2 and P815, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- In another study, compounds with similar structural motifs demonstrated inhibition of lung cancer cell lines (A549) with IC50 values as low as 26 µM .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been documented:
- Aminopyrazole derivatives have shown promising results in inhibiting inflammatory pathways, with specific compounds demonstrating selective inhibition against cyclooxygenase enzymes, which are critical in inflammation processes .
Case Studies
| Study | Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxicity observed |
| Wei et al. | A549 | 26.00 | Effective against lung cancer |
| Xia et al. | NCI-H460 | 0.95 | Induced autophagy without apoptosis |
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-24-16(5-6-22-24)13-7-12(9-20-11-13)10-21-18(25)23-15-8-14(19)3-4-17(15)26-2/h3-9,11H,10H2,1-2H3,(H2,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYWRXNERWNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













